3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide
Description
3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide is a heterocyclic compound featuring a cyclohexyl core linked to a 1,2,4-oxadiazole ring substituted with pyrazine at the 3-position. The 1,2,4-oxadiazole and pyrazine rings are electron-deficient aromatic systems that facilitate hydrogen bonding and π-π stacking interactions, making them common scaffolds in drug discovery . Although direct biological data for this compound is unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or protease targeting .
Properties
IUPAC Name |
3-methyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-5-10-26-14(12)16(24)22-18(6-3-2-4-7-18)17-21-15(23-25-17)13-11-19-8-9-20-13/h5,8-11H,2-4,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLXFADIRQWSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target identification, it is difficult to predict the compound’s effects at the molecular and cellular levels.
Comparison with Similar Compounds
BI93347 (Sulfonamide Derivative)
- Structure : 2-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide
- Key Differences : Replaces the thiophene-2-carboxamide with a benzene sulfonamide group.
- Impact: Sulfonamide vs. Aromatic System: Benzene sulfonamide lacks the sulfur atom in thiophene, reducing π-electron richness and possibly weakening hydrophobic interactions with target proteins.
Patent Example I-2 (Trifluoromethyl-Substituted Analog)
- Structure: 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Key Differences : Incorporates a 3,5-bis(trifluoromethyl)benzoyl group and ethyl-methyl carboxamide.
- Impact: Trifluoromethyl Groups: Enhance lipophilicity (logP increase) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Furan-Containing Thiourea Analog
- Structure : 3-[(Furan-2-yl)methyl]-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Key Differences : Features a furan-2-ylmethyl group and thiourea linkage.
- Impact :
- Furan vs. Thiophene : Furan’s lower aromaticity and reduced electron density may decrease π-π stacking efficiency compared to thiophene.
- Thiourea vs. Carboxamide : Thiourea’s higher hydrogen-bonding capacity could enhance target affinity but may reduce metabolic stability due to susceptibility to hydrolysis .
Hypothetical Physicochemical and Pharmacokinetic Properties
Structural-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Trifluoromethyl substituents (Patent I-2) enhance metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
Aromatic Systems : Thiophene’s sulfur atom improves π-electron density compared to furan, favoring interactions with aromatic residues in enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
